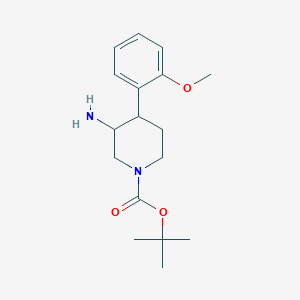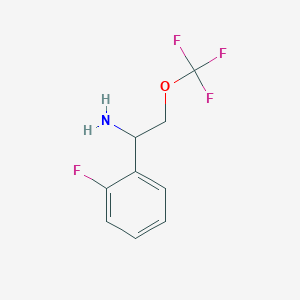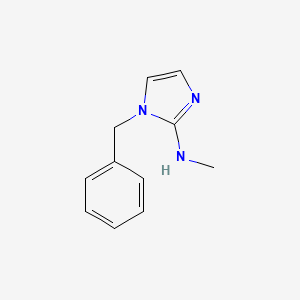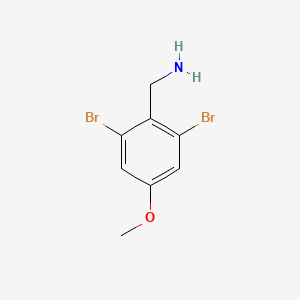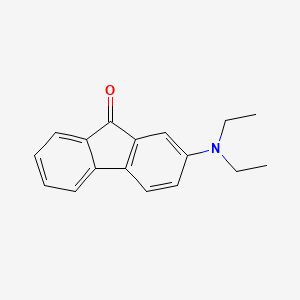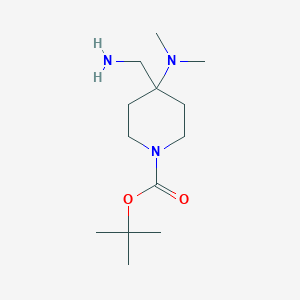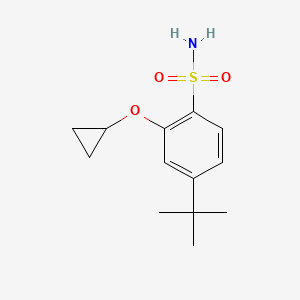
4-Tert-butyl-2-cyclopropoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-Butyl)-2-cyclopropoxybenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a tert-butyl group and a cyclopropoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-cyclopropoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzene Ring Substituents: The tert-butyl group can be introduced to the benzene ring through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be added via a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group on the benzene ring.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for 4-(tert-Butyl)-2-cyclopropoxybenzenesulfonamide would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
4-(tert-Butyl)-2-cyclopropoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Sulfonic acids, oxidized benzene derivatives.
Reduction: Amines, alcohols.
Substitution: Substituted benzene derivatives with new functional groups.
科学研究应用
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用机制
The mechanism of action of 4-(tert-Butyl)-2-cyclopropoxybenzenesulfonamide would depend on its specific application. In general, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions could involve binding to active sites, altering protein conformation, or modulating signaling pathways.
相似化合物的比较
Similar Compounds
4-tert-Butylbenzenesulfonamide: Lacks the cyclopropoxy group, which may affect its reactivity and biological activity.
2-Cyclopropoxybenzenesulfonamide: Lacks the tert-butyl group, which may influence its solubility and stability.
4-tert-Butyl-2-methoxybenzenesulfonamide: Contains a methoxy group instead of a cyclopropoxy group, which may alter its chemical properties and reactivity.
Uniqueness
4-(tert-Butyl)-2-cyclopropoxybenzenesulfonamide is unique due to the presence of both the tert-butyl and cyclopropoxy groups, which can influence its chemical reactivity, stability, and potential biological activity. These structural features may make it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H19NO3S |
|---|---|
分子量 |
269.36 g/mol |
IUPAC 名称 |
4-tert-butyl-2-cyclopropyloxybenzenesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c1-13(2,3)9-4-7-12(18(14,15)16)11(8-9)17-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3,(H2,14,15,16) |
InChI 键 |
YFNBHDPZUOSMQP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)S(=O)(=O)N)OC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide](/img/structure/B13151129.png)
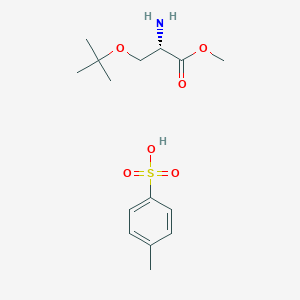
![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine](/img/structure/B13151148.png)
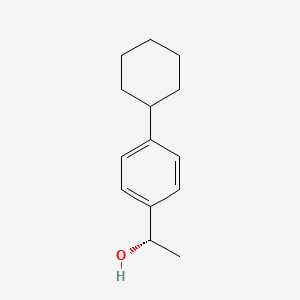
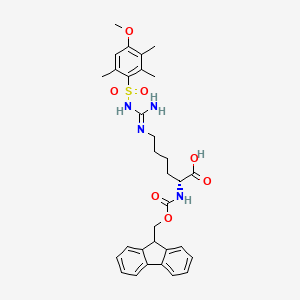
![7-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13151159.png)
